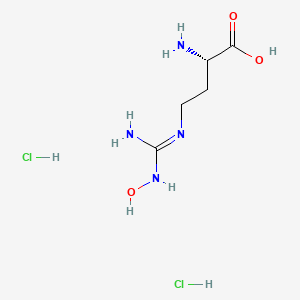
Lesinurad
描述
Lesinurad is a urate transporter inhibitor used primarily for the treatment of hyperuricemia associated with gout. It is marketed under the brand name Zurampic. This compound works by inhibiting the function of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4), which are responsible for the reabsorption of uric acid in the kidneys . This inhibition increases the excretion of uric acid, thereby lowering serum uric acid levels.
作用机制
Target of Action
Lesinurad primarily targets the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia .
Mode of Action
This compound inhibits the activity of URAT1 and OAT4 . By inhibiting URAT1, this compound blocks the reabsorption of uric acid from the renal tubules, leading to an increase in the excretion of uric acid . The inhibition of OAT4 helps manage diuretic-induced hyperuricemia .
Biochemical Pathways
This compound’s action on URAT1 and OAT4 disrupts the normal reabsorption of uric acid in the kidneys, leading to increased uric acid excretion . This mechanism helps lower blood uric acid levels, which is beneficial in conditions like gout where uric acid levels are abnormally high .
Pharmacokinetics
This compound is quickly and practically completely absorbed from the gut . Highest blood plasma concentrations are reached after one to four hours . When in the bloodstream, the substance is almost completely (>98%) bound to plasma proteins, mainly albumin . It is metabolized mainly by the liver enzyme CYP2C9 to various oxidation products .
Result of Action
The primary result of this compound’s action is a significant decrease in serum levels of uric acid . This is achieved through increased urinary excretion of uric acid . By lowering uric acid levels, this compound helps manage conditions like gout that are characterized by high uric acid levels .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, dietary changes, such as increased intake of red meat and sugary foods, can affect uric acid levels and thus the effectiveness of this compound . Additionally, the presence of certain medical conditions like chronic kidney disease can also impact the drug’s action . It’s also important to note that this compound should be prescribed at a maximal dose of 200 mg/day and always in association with xanthine oxidase inhibitors to decrease the risk of nephrotoxicity .
生化分析
Biochemical Properties
Lesinurad plays a significant role in biochemical reactions, particularly in the metabolism of uric acid . It interacts with enzymes such as xanthine oxidase, and transporters like URAT1, influencing the levels of uric acid in the blood .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of enzymes and transporters involved in uric acid metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with the URAT1 transporter, leading to a decrease in reabsorption of uric acid in the kidneys and an increase in its excretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can effectively reduce serum levels of uric acid in hyperuricemic mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Both this compound and allopurinol, when administered orally to hyperuricemic mice, resulted in a significant decrease in serum levels of uric acid .
Metabolic Pathways
This compound is involved in the metabolic pathway of uric acid. It interacts with the URAT1 transporter, affecting the reabsorption of uric acid in the kidneys .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the URAT1 transporter .
Subcellular Localization
The subcellular localization of this compound is closely associated with the URAT1 transporter, which is located in the renal tubular cells . This localization allows this compound to effectively reduce the reabsorption of uric acid and increase its excretion .
准备方法
Lesinurad can be synthesized through several routes. One effective synthetic route involves the use of inexpensive starting materials and mild conditions, resulting in an overall yield of approximately 38.8% . The process includes the synthesis of key intermediate 1-cyclopropyl-4-isothiocyanatonaphthalene, which is then converted to this compound. Industrial production methods focus on cost-effectiveness, safety, and environmental friendliness, avoiding the use of heavy metals and hazardous reagents .
化学反应分析
Lesinurad undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: Substitution reactions, particularly involving the bromine atom in its structure, are more prevalent. Common reagents include nucleophiles that can replace the bromine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
科学研究应用
Lesinurad has several scientific research applications:
Chemistry: It is studied for its unique inhibition of URAT1 and OAT4, providing insights into uric acid transport mechanisms.
Biology: Research focuses on its effects on uric acid metabolism and its potential role in treating other conditions related to uric acid imbalance.
Medicine: This compound is primarily used to treat hyperuricemia in gout patients who do not achieve target uric acid levels with xanthine oxidase inhibitors alone
Industry: Its synthesis and production methods are studied for improvements in efficiency, cost, and environmental impact
相似化合物的比较
Lesinurad is compared with other urate-lowering therapies such as:
Probenecid: Another uricosuric agent that inhibits URAT1 but has more drug-drug interactions and off-target effects.
Benzbromarone: Effective but limited by its potential for hepatotoxicity.
Sulfinpyrazone: Similar to Probenecid but less commonly used due to side effects. This compound’s selectivity for URAT1 and OAT4, along with its favorable safety profile, make it a unique and valuable option for treating hyperuricemia in gout patients
属性
IUPAC Name |
2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQFOYHRJSUHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026091 | |
| Record name | Lesinurad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lesinurad inhibits the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules; inhibition of URAT1 function thereby increases excretion of uric acid. | |
| Record name | Lesinurad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11560 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
878672-00-5, 1890222-25-9, 1890222-26-0 | |
| Record name | Lesinurad | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878672-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lesinurad [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878672005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lesinurad, (4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lesinurad, (4S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lesinurad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11560 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lesinurad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LESINURAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ERP08I3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LESINURAD, (4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59CAT99RS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LESINURAD, (4S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73WY698HZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid dimethylamide](/img/structure/B8021831.png)
![N-(2-Methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride](/img/structure/B8021836.png)
![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acid cyclopropylmethyl-amide](/img/structure/B8021837.png)


![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carboxylic acid (2-methoxy-ethyl)-amide](/img/structure/B8021858.png)







